Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by its sulfonate group, which imparts unique properties such as increased solubility in water and potential biological activity. The compound has a complex structure that includes an ethyl and methyl substituent on the aromatic ring, contributing to its chemical behavior and interactions. This compound is often studied in the context of herbicide metabolism, particularly as a metabolite of S-metolachlor, a widely used herbicide in agriculture .
Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate, also known by its common name S-Metolachlor, is a selective herbicide studied in scientific research for its weed control properties. S-Metolachlor belongs to the chloroacetanilide herbicide class and functions by inhibiting seed germination and root growth in susceptible plants PubChem: ). Research explores S-Metolachlor's application in various agricultural settings for controlling weeds that compete with crops ScienceDirect: .
Scientific research investigates the environmental fate of S-Metolachlor, including its degradation pathways and potential impact on non-target organisms. Studies examine the breakdown of S-Metolachlor in soil and water to understand its persistence in the environment Journal of Agricultural and Food Chemistry: . Additionally, research explores the effect of S-Metolachlor on soil microbial communities and potential risks to beneficial insects like pollinators Archives of Environmental Contamination and Toxicology: ).
Research efforts focus on developing and improving analytical methods for detecting and quantifying S-Metolachlor in environmental samples. These methods are crucial for monitoring S-Metolachlor levels in soil, water, and food products to ensure food safety and environmental protection Journal of Chromatography A: .
Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate exhibits biological activity that is particularly relevant in the context of herbicide metabolism. As a metabolite of S-metolachlor, it may influence the herbicidal efficacy and environmental behavior of the parent compound. Studies have indicated that metabolites like this compound can retain some level of biological activity, potentially affecting non-target organisms in agricultural settings .
The synthesis of sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate typically involves chemical processes that introduce the sulfonate group to the 2-oxoethanesulfonate framework. While specific synthetic routes are not detailed in the available literature, it generally follows pathways similar to those used for synthesizing other sulfonated compounds. This may include reactions involving amines and sulfonic acid derivatives under controlled conditions to ensure proper functionalization .
This compound has applications primarily in agricultural chemistry, particularly in studies related to herbicide metabolism. Its role as a metabolite allows researchers to track the degradation pathways of herbicides like S-metolachlor in environmental samples. Furthermore, due to its solubility properties, it may be utilized in formulations that require effective dispersal in aqueous systems .
Interaction studies involving sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that this compound can interact with various enzymes and microbial communities in soil, influencing both its degradation rate and ecological impact. Understanding these interactions is crucial for assessing the environmental fate of herbicides and their metabolites .
Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate shares structural similarities with several other sulfonated compounds. Below are some comparable compounds along with their unique features:
Compound Name | Unique Features |
---|---|
Sodium Metolachlor Ethanesulfonate | Directly related as a parent compound; widely used herbicide |
Sodium Acetochlor Ethanesulfonate | Another herbicide metabolite; similar sulfonate structure |
Sodium 2-(4-methylphenyl)amino-2-oxoethanesulfonate | Contains a different aromatic substituent; potential for different biological activity |
Sodium 2-(3-bicyclo[2.2.1]heptanyl)-1,1,2,2-tetrafluoroethanesulfonic acid | Contains fluorinated groups; distinct physical properties |
The uniqueness of sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate lies in its specific substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological interactions compared to other sulfonated compounds.
The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature as sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate [1] [2]. This nomenclature reflects the complete structural framework of the molecule, indicating the presence of a sodium cation paired with an anionic sulfonate group attached to an ethanesulfonic acid backbone bearing an amide linkage to a substituted aniline derivative.
The compound is known by several synonyms in the scientific literature, including S-Metolachlor CGA 368208, which reflects its relationship to the herbicide metolachlor as a metabolite [3] [1] [4]. Additional systematic names include 2-(2-Ethyl-6-methyl-phenylcarbamoyl)-ethansulfonic acid sodium salt and Ethanesulfonic acid, 2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-, sodium salt [3] [1] [4]. The compound is also referenced in databases under the designation [(2-Ethyl-6-methyl-phenyl)-carbamoyl]-methanesulfonic acid sodium salt [5].
The molecular formula of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is C₁₁H₁₄NNaO₄S [3] [1] [2]. This formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, one sodium atom, four oxygen atoms, and one sulfur atom within the molecular structure.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCC1=CC=CC(=C1NC(=O)CS(=O)(=O)[O-])C.[Na+] [1] [2]. The International Chemical Identifier string is InChI=1S/C11H15NO4S.Na/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-17(14,15)16;/h4-6H,3,7H2,1-2H3,(H,12,13)(H,14,15,16);/q;+1/p-1 [1] [2]. The corresponding International Chemical Identifier Key is WWFKJLARXKHBKN-UHFFFAOYSA-M [1] [2].
The compound exists as an ionic salt consisting of a sodium cation and an organic anion containing both amide and sulfonate functional groups [2]. The anionic portion features a substituted benzene ring with ethyl and methyl substituents at the 2- and 6-positions relative to the aniline nitrogen, which is acylated with an ethanesulfonic acid derivative [1] [2].
The molecular structure of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate does not contain any chiral centers or stereogenic elements that would give rise to optical isomerism [1] [2]. The compound exists as a single constitutional isomer with the ethyl and methyl substituents positioned at the 2- and 6-positions of the aniline ring, respectively.
The substitution pattern on the aromatic ring creates a sterically hindered environment around the aniline nitrogen due to the ortho-positioning of both the ethyl and methyl groups [1] [2]. This steric arrangement influences the conformational preferences of the molecule and its interactions with other chemical species.
Rotational isomerism may occur around the amide bond connecting the aniline nitrogen to the ethanesulfonic acid moiety, potentially leading to restricted rotation under certain conditions [6]. The presence of the bulky substituents on the aromatic ring may further influence the preferred conformations of the molecule in solution.
The melting point of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate has been experimentally determined to be in the range of 172-174°C [7]. This relatively high melting point is characteristic of ionic compounds and reflects the strong electrostatic interactions between the sodium cation and the sulfonate anion within the crystal lattice.
The boiling point of the compound has not been experimentally determined, likely due to thermal decomposition occurring before the boiling point is reached [7]. This behavior is common for organic sulfonate salts, which typically undergo degradation at elevated temperatures rather than undergoing clean vaporization.
The density of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate has not been reported in the available literature. The solubility characteristics of the compound have been evaluated in various solvents, revealing limited solubility in most common organic solvents [1] [7].
The compound exhibits slight solubility in water, methanol, and ethanol [1] [7]. This limited aqueous solubility is somewhat surprising given the presence of the ionic sulfonate group, which typically confers water solubility to organic compounds. The restricted solubility may be attributed to the hydrophobic nature of the substituted aromatic ring and the overall molecular architecture.
In contrast, the compound demonstrates good solubility in dimethyl sulfoxide [7]. This enhanced solubility in dimethyl sulfoxide is consistent with the polar nature of the sulfonate group and the ability of dimethyl sulfoxide to solvate both ionic and polar organic compounds effectively.
Specific pKa values for sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate have not been experimentally determined in the available literature. However, the compound contains a sulfonate group, which is typically a strong acid with a very low pKa value, making it fully ionized under normal pH conditions [8].
The amide functional group present in the molecule is generally not ionizable under physiological pH conditions, as amides are typically neutral compounds with pKa values well outside the physiological range [8]. The overall ionic character of the compound is primarily determined by the complete ionization of the sulfonate group.
Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate exhibits hygroscopic properties, readily absorbing moisture from the atmospheric environment [1] [7]. This hygroscopic behavior is characteristic of many organic sulfonate salts and necessitates careful storage conditions to maintain compound integrity.
The compound requires storage under controlled conditions, specifically at -20°C in a freezer environment under an inert atmosphere [7]. These stringent storage requirements reflect the compound's sensitivity to both moisture and atmospheric oxygen, which may lead to degradation or chemical modification over time.
The hygroscopic nature of the compound is attributed to the presence of the ionic sulfonate group, which can interact strongly with water molecules through hydrogen bonding and electrostatic interactions [9]. This property has important implications for analytical procedures and requires careful handling to ensure accurate quantitative measurements.
Nuclear Magnetic Resonance spectroscopy provides valuable structural information for sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate. For aqueous solutions, sodium trimethylsilylpropanesulfonate is commonly used as an internal standard, with its characteristic signal appearing at 0 parts per million [10] [11].
The proton Nuclear Magnetic Resonance spectrum of the compound would be expected to show characteristic signals for the aromatic protons of the substituted benzene ring, the methylene protons of the ethyl substituent, and the methyl protons of both the ethyl and methyl substituents [10] [11]. The amide proton would appear as a characteristic broad signal, typical of exchangeable protons in nitrogen-containing compounds.
The carbon-13 Nuclear Magnetic Resonance spectrum would provide complementary information about the carbon framework of the molecule, with distinctive signals for the aromatic carbons, the carbonyl carbon of the amide group, and the aliphatic carbons of the ethyl and methyl substituents [10] [11].
Mass spectrometry analysis of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate would be expected to show a molecular ion peak at mass-to-charge ratio 279.29, corresponding to the molecular weight of the compound [2]. The fragmentation pattern would likely include characteristic losses corresponding to the sulfonate group and the substituted aniline moiety.
High-resolution mass spectrometry techniques would provide accurate mass measurements that could confirm the molecular formula and distinguish the compound from potential isobaric interferences [12]. Tandem mass spectrometry approaches could provide additional structural information through controlled fragmentation studies.
Infrared spectroscopy of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate would be expected to show characteristic absorption bands for the various functional groups present in the molecule. The amide carbonyl stretch would appear in the range of 1640-1670 cm⁻¹ [13] [14] [15].
The sulfonate group would contribute distinctive absorption bands, including asymmetric and symmetric sulfur-oxygen stretches at approximately 1320-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively [14] [16]. Additional sulfur-oxygen stretching vibrations would be observed in the 750-1000 cm⁻¹ region [16].
The nitrogen-hydrogen stretch of the amide group would appear as a characteristic band in the 3200-3400 cm⁻¹ region [14] [17] [18]. Aromatic carbon-carbon stretching vibrations would be observed in the 1475-1600 cm⁻¹ range [14] [15].
Ultraviolet-visible spectroscopy would be expected to show absorption bands corresponding to the aromatic system, with characteristic electronic transitions of the substituted benzene ring [13].
High-Performance Liquid Chromatography analysis of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate can be accomplished using reverse-phase separation methods. The compound's ionic nature and moderate polarity make it suitable for analysis using acetonitrile-water mobile phase systems with appropriate buffer conditions [19] [20].
The chromatographic behavior of the compound would be influenced by its ionic character, with retention times dependent on the mobile phase composition and pH [20]. Detection would typically be accomplished using ultraviolet absorption at appropriate wavelengths corresponding to the aromatic chromophore.
Gas chromatography analysis of the compound in its native form would be challenging due to its ionic nature and thermal stability limitations [20]. Derivatization techniques might be necessary to convert the compound to a more volatile form suitable for gas chromatographic analysis.
The compound's chromatographic properties have been utilized in analytical methods for pesticide metabolite analysis, where it serves as an important marker compound for environmental monitoring studies [21] [22].
Computational chemistry approaches provide valuable insights into the molecular properties and behavior of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate. Density functional theory calculations using appropriate basis sets can provide information about the electronic structure and geometry optimization of the molecule [6].
The computational studies would be expected to reveal information about the preferred conformations of the molecule, particularly regarding the orientation of the amide group relative to the aromatic ring and the sulfonate moiety [6]. The steric interactions between the ortho-substituents on the aromatic ring would influence the overall molecular geometry.
Molecular modeling studies could provide insights into the solvation behavior of the compound in different solvent systems, helping to explain the observed solubility characteristics [6]. The ionic nature of the compound would require appropriate computational methods that account for the electrostatic interactions between the sodium cation and the sulfonate anion.
Computational approaches could also be used to predict spectroscopic properties, including vibrational frequencies for infrared spectroscopy and chemical shifts for Nuclear Magnetic Resonance spectroscopy [6]. These theoretical predictions would serve as valuable complements to experimental spectroscopic data.
Table 1: Basic Chemical Properties
Property | Value | Reference |
---|---|---|
International Union of Pure and Applied Chemistry Name | sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate | [1] [2] |
Molecular Formula | C₁₁H₁₄NNaO₄S | [3] [1] [2] |
Molecular Weight (g/mol) | 279.29 | [3] [1] [2] |
Chemical Abstracts Service Number | 1173021-76-5 | [1] [4] |
Appearance | White to Off-White Solid | [1] |
Purity | ≥95% (High-Performance Liquid Chromatography) | [3] [23] |
Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [7] |
Table 2: Physical Properties
Property | Value | Reference |
---|---|---|
Melting Point | 172-174°C | [7] |
Boiling Point | Not determined | N/A |
Density | Not determined | N/A |
Solubility in Water | Slightly soluble | [1] [7] |
Solubility in Methanol | Slightly soluble | [1] [7] |
Solubility in Ethanol | Slightly soluble | [1] |
Solubility in Dimethyl Sulfoxide | Soluble | [7] |
Hygroscopic Nature | Hygroscopic | [1] [7] |
Stability | Hygroscopic | [7] |
Table 3: Spectroscopic Properties
Technique | Expected Range/Value (cm⁻¹ or ppm) | Reference |
---|---|---|
Infrared - Amide Carbonyl stretch | 1640-1670 | [13] [14] [15] |
Infrared - Sulfur-Oxygen asymmetric stretch | 1320-1350 | [14] [16] |
Infrared - Sulfur-Oxygen symmetric stretch | 1140-1180 | [14] [16] |
Infrared - Nitrogen-Hydrogen stretch | 3200-3400 | [14] [17] [18] |
Infrared - Aromatic Carbon-Carbon stretch | 1475-1600 | [14] [15] |
Infrared - Sulfur-Oxygen stretch | 750-1000 | [16] |
Nuclear Magnetic Resonance - Reference compound for aqueous solutions | Sodium trimethylsilylpropanesulfonate at 0 ppm for deuterium oxide solutions | [10] [11] |
Mass Spectrometry - Molecular ion peak | mass-to-charge ratio 279.29 [M]⁺ | [2] |